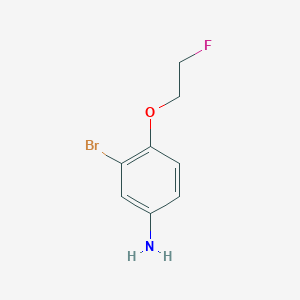
3-Bromo-4-(2-fluoroethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(2-fluoroethoxy)aniline is an organic compound that belongs to the class of aniline derivatives It features a bromine atom at the third position and a 2-fluoroethoxy group at the fourth position on the benzene ring, with an amino group (-NH2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2-fluoroethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, such as 4-bromoaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Etherification: The amino group is protected, and the compound undergoes etherification with 2-fluoroethanol in the presence of a base like potassium carbonate to introduce the 2-fluoroethoxy group.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2-fluoroethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like iron powder and hydrochloric acid or catalytic hydrogenation.
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Coupling: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
3-Bromo-4-(2-fluoroethoxy)aniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Materials Science: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2-fluoroethoxy)aniline depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism would depend on the specific target and pathway it interacts with, which could involve binding to enzymes or receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Lacks the 2-fluoroethoxy group, making it less versatile in certain reactions.
3-Bromo-4-methoxyaniline: Has a methoxy group instead of a fluoroethoxy group, leading to different reactivity and properties.
4-Fluoroaniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Properties
CAS No. |
191602-71-8 |
|---|---|
Molecular Formula |
C8H9BrFNO |
Molecular Weight |
234.07 g/mol |
IUPAC Name |
3-bromo-4-(2-fluoroethoxy)aniline |
InChI |
InChI=1S/C8H9BrFNO/c9-7-5-6(11)1-2-8(7)12-4-3-10/h1-2,5H,3-4,11H2 |
InChI Key |
FHGLLNDACCWFER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















